Benzo[d]oxazol-4-ylboronic acid
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Overview
Description
Benzo[d]oxazol-4-ylboronic acid is a boronic acid derivative that contains a benzoxazole ring fused with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzo[d]oxazol-4-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-4-ylboronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the primary reaction for which this compound is used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate the coupling reactions.
Solvents: Polar solvents like ethanol or water are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Benzo[d]oxazol-4-ylboronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential drug candidates for treating cancer, bacterial infections, and other diseases
Material Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a building block for the synthesis of molecules that can interact with biological targets, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-4-ylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds, which are important in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Isoxazol-4-ylboronic acid: Another boronic acid derivative with similar applications in Suzuki–Miyaura coupling reactions.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis.
Pyridylboronic acid: Used in the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
Benzo[d]oxazol-4-ylboronic acid is unique due to its benzoxazole ring, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Biological Activity
Benzo[d]oxazol-4-ylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound is a derivative of benzo[d]oxazole, which is known for its role as a scaffold in various pharmacologically active compounds. The boronic acid functionality enhances its reactivity and allows it to participate in Suzuki–Miyaura coupling reactions, making it a valuable intermediate in organic synthesis and drug development .
Biological Activities
The biological activities of this compound and its derivatives include:
- Anticancer Activity : Several studies have indicated that compounds derived from benzo[d]oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, a novel boronic ester derived from benzo[d]oxazol showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 18.76 µg/mL .
- Acetylcholinesterase Inhibition : Benzo[d]oxazole derivatives have been explored for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. A study reported that certain derivatives exhibited IC50 values ranging from 5.80 to 40.80 µM against AChE, showing promise as therapeutic agents .
- Anti-inflammatory and Neuroprotective Effects : Research has demonstrated that benzo[d]oxazole compounds can protect neuronal cells from apoptosis induced by β-amyloid peptides, implicating their role in neurodegenerative diseases like Alzheimer's. These compounds were found to modulate key signaling pathways, including Akt/GSK-3β/NF-κB .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Inhibition of Enzymatic Activity : The boronic acid group allows for reversible binding to serine residues in enzymes such as AChE and butyrylcholinesterase (BuChE), leading to inhibition of their activity .
- Regulation of Apoptotic Pathways : Compounds have been shown to alter the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, thereby influencing cell survival .
Study 1: Neuroprotective Effects
A study investigated the effects of a series of benzo[d]oxazole derivatives on PC12 cells exposed to Aβ25–35. The results indicated that specific compounds significantly reduced apoptosis and modulated the expression of NF-κB, suggesting their potential in treating Alzheimer's disease .
Study 2: Anticancer Properties
Another research focused on the synthesis and evaluation of boronic ester derivatives, which demonstrated potent anticancer activity against MCF-7 cells. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Summary
Properties
Molecular Formula |
C7H6BNO3 |
---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
1,3-benzoxazol-4-ylboronic acid |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H |
InChI Key |
AJDUGMNTAKLSKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC=N2)(O)O |
Origin of Product |
United States |
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